molecular formula C16H11Cl2N3O2 B12165273 N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12165273
M. Wt: 348.2 g/mol
InChI Key: CBGWEMTXJOGSDU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a phthalazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-methylphthalic anhydride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its dichlorophenyl group and phthalazine ring system make it distinct from other similar compounds, providing a basis for its diverse applications in research and industry .

Properties

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H11Cl2N3O2/c1-21-16(23)11-5-3-2-4-10(11)14(20-21)15(22)19-13-7-6-9(17)8-12(13)18/h2-8H,1H3,(H,19,22)

InChI Key

CBGWEMTXJOGSDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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